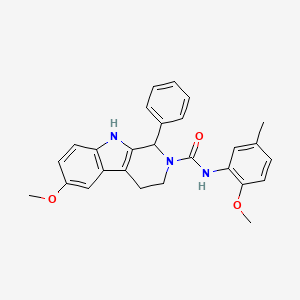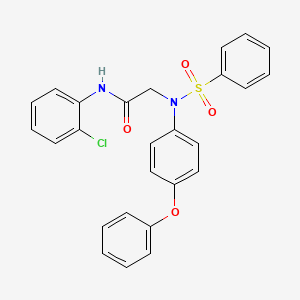
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
描述
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as BBMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBMT belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory effects.
作用机制
The mechanism of action of 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to activate the AMPK pathway, which plays a role in energy metabolism and glucose homeostasis. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to reduce the expression of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce oxidative stress and inflammation by regulating the expression of antioxidant enzymes and cytokines.
实验室实验的优点和局限性
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be easily synthesized in large quantities and stored for long periods without significant degradation. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to have low toxicity in various cell lines and animal models, indicating its potential safety for clinical use. However, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione research, including its optimization as a therapeutic agent, its combination with other drugs, and its clinical translation. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be further optimized by modifying its chemical structure to improve its potency, selectivity, and pharmacokinetics. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can also be combined with other drugs to enhance its therapeutic effects and reduce drug resistance. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be evaluated in preclinical and clinical trials to determine its safety and efficacy in humans.
科学研究应用
5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress. In addition, 5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S/c1-11-4-2-7-14(8-11)19-16(20)15(22-17(19)21)10-12-5-3-6-13(18)9-12/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPFDWRPIGYQPB-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-bromobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)
![4-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4656121.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methyl-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4656125.png)
![methyl 2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4656126.png)
![ethyl 2-(2-furoylamino)-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4656130.png)

![3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)


![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4656167.png)

![N-isobutyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4656188.png)
![2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4656208.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4656217.png)